1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride is a synthetic organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an aminobutyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Substitution Reactions: The introduction of the aminobutyl group and the methyl group is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the compound’s solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The aminobutyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by binding to receptors and altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in neuropharmacology.
Comparison with Similar Compounds
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a similar pyridine ring structure, used in various medicinal chemistry applications.
Cyanamide Derivatives: Compounds that share some synthetic pathways and are used in different industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(4-aminobutyl)-6-methylpyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-9-5-4-6-10(13)12(9)8-3-2-7-11;/h4-6H,2-3,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFGHNPECJFHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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